molecular formula C13H19KN4O3S B12482716 Potassium {4-[(1E)-3,3-dimethyltriaz-1-EN-1-YL]benzenesulfonyl}(pentanoyl)azanide

Potassium {4-[(1E)-3,3-dimethyltriaz-1-EN-1-YL]benzenesulfonyl}(pentanoyl)azanide

Cat. No.: B12482716
M. Wt: 350.48 g/mol
InChI Key: PZWXUXRFCRGQGF-UHFFFAOYSA-M
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Description

Potassium {4-[(1E)-3,3-dimethyltriaz-1-EN-1-YL]benzenesulfonyl}(pentanoyl)azanide is a complex organic compound with potential applications in various fields of chemistry, biology, and industry. This compound features a unique structure that combines a triazene group, a benzenesulfonyl group, and a pentanoyl group, making it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium {4-[(1E)-3,3-dimethyltriaz-1-EN-1-YL]benzenesulfonyl}(pentanoyl)azanide typically involves multiple steps, including the formation of the triazene group, the sulfonylation of the benzene ring, and the introduction of the pentanoyl group. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired product is obtained with high yield and purity.

    Formation of the Triazene Group: This step involves the reaction of a primary amine with nitrous acid to form a diazonium salt, which is then reacted with a secondary amine to form the triazene group.

    Sulfonylation of the Benzene Ring: The benzene ring is sulfonylated using benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine.

    Introduction of the Pentanoyl Group: The final step involves the acylation of the triazene-benzenesulfonyl intermediate with pentanoyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Potassium {4-[(1E)-3,3-dimethyltriaz-1-EN-1-YL]benzenesulfonyl}(pentanoyl)azanide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the triazene or sulfonyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Potassium {4-[(1E)-3,3-dimethyltriaz-1-EN-1-YL]benzenesulfonyl}(pentanoyl)azanide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Potassium {4-[(1E)-3,3-dimethyltriaz-1-EN-1-YL]benzenesulfonyl}(pentanoyl)azanide involves its interaction with specific molecular targets and pathways. The triazene group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The sulfonyl and pentanoyl groups may also contribute to the compound’s overall reactivity and specificity.

Comparison with Similar Compounds

Potassium {4-[(1E)-3,3-dimethyltriaz-1-EN-1-YL]benzenesulfonyl}(pentanoyl)azanide can be compared with other similar compounds, such as:

    Potassium phthalimide: Used in organic synthesis and as a precursor for primary amines.

    Benzenesulfonyl chloride: A reagent for sulfonylation reactions.

    Triazene derivatives: Explored for their potential as anticancer agents.

Properties

Molecular Formula

C13H19KN4O3S

Molecular Weight

350.48 g/mol

IUPAC Name

potassium;[4-(dimethylaminodiazenyl)phenyl]sulfonyl-pentanoylazanide

InChI

InChI=1S/C13H20N4O3S.K/c1-4-5-6-13(18)15-21(19,20)12-9-7-11(8-10-12)14-16-17(2)3;/h7-10H,4-6H2,1-3H3,(H,15,18);/q;+1/p-1

InChI Key

PZWXUXRFCRGQGF-UHFFFAOYSA-M

Canonical SMILES

CCCCC(=O)[N-]S(=O)(=O)C1=CC=C(C=C1)N=NN(C)C.[K+]

Origin of Product

United States

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